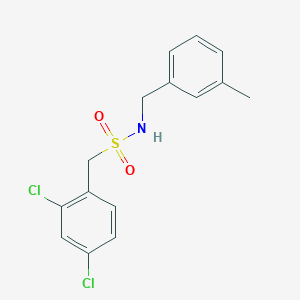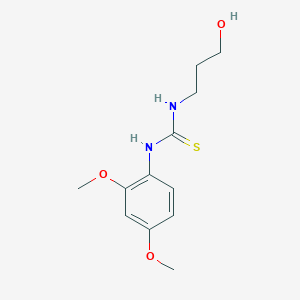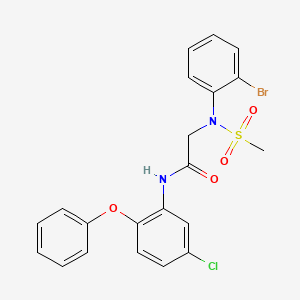![molecular formula C21H14FNO B4760704 2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B4760704.png)
2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide
描述
2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide, also known as FPB, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 351.4 g/mol.
作用机制
The mechanism of action of 2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide involves the inhibition of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition leads to changes in the expression of genes involved in cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of enzymes involved in inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide in lab experiments is its high purity, which ensures that the results of experiments are not affected by impurities. Another advantage is its specificity for the histone deacetylase enzyme, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, as well as on testing its efficacy in animal models. Another direction is to study the effects of this compound on other diseases and conditions, such as inflammation and neurodegenerative diseases. Finally, research could focus on developing derivatives of this compound with improved solubility and specificity for the histone deacetylase enzyme.
科学研究应用
2-fluoro-N-[2-(phenylethynyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It works by targeting the histone deacetylase enzyme, which is involved in cancer cell growth and survival.
属性
IUPAC Name |
2-fluoro-N-[2-(2-phenylethynyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-6-5-11-18(19)21(24)23-20-13-7-4-10-17(20)15-14-16-8-2-1-3-9-16/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNMDPMUQSGYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)

![dimethyl 3-methyl-5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4760686.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)

